

# In-Depth Technical Guide to Simazine-ring-UL-14C: Chemical Properties and Stability

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## Compound of Interest

Compound Name: *Simazine-ring-UL-14C*

Cat. No.: *B152182*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of the uniformly labeled carbon-14 ring of Simazine (**Simazine-ring-UL-14C**). This document is intended to serve as a critical resource for professionals engaged in environmental fate studies, residue analysis, and drug development processes where understanding the behavior of s-triazine herbicides is paramount. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key stability assessments.

## Core Chemical and Physical Properties

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used pre-emergent herbicide for the control of broadleaf and grassy weeds. The radiolabeled form, **Simazine-ring-UL-14C**, is an indispensable tool for tracing its metabolic and environmental fate. A summary of its key physicochemical properties is provided in Table 1.

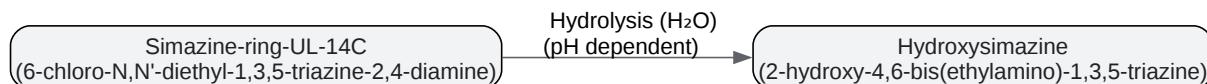
Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>12</sub> ClN <sub>5</sub>	--INVALID-LINK--
Molecular Weight	201.66 g/mol	--INVALID-LINK--
Physical State	White crystalline powder	--INVALID-LINK--
Melting Point	225 °C	ChemicalBook
Boiling Point	329.54 °C (estimate)	ChemicalBook
Water Solubility	< 1 mg/mL at 22.2 °C	--INVALID-LINK--
Vapor Pressure	6.1 x 10 <sup>-9</sup> mmHg at 20 °C	--INVALID-LINK--
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	2.18	--INVALID-LINK--
Density	1.302 g/cm <sup>3</sup> at 20 °C	--INVALID-LINK--

## Stability Profile

The environmental persistence and degradation of Simazine are critical parameters in assessing its potential impact. The stability of **Simazine-ring-UL-14C** is evaluated through standardized tests for hydrolysis, photolysis, and biodegradation in soil.

## Hydrolytic Stability

Hydrolysis is a key abiotic degradation pathway for Simazine, particularly in acidic environments. The rate of hydrolysis is pH-dependent. Simazine is stable at neutral and alkaline pH but undergoes hydrolysis under acidic conditions, with a half-life of 70 days at pH 5 and 25°C[1]. The primary hydrolysis product is hydroxysimazine, where the chlorine atom is replaced by a hydroxyl group.



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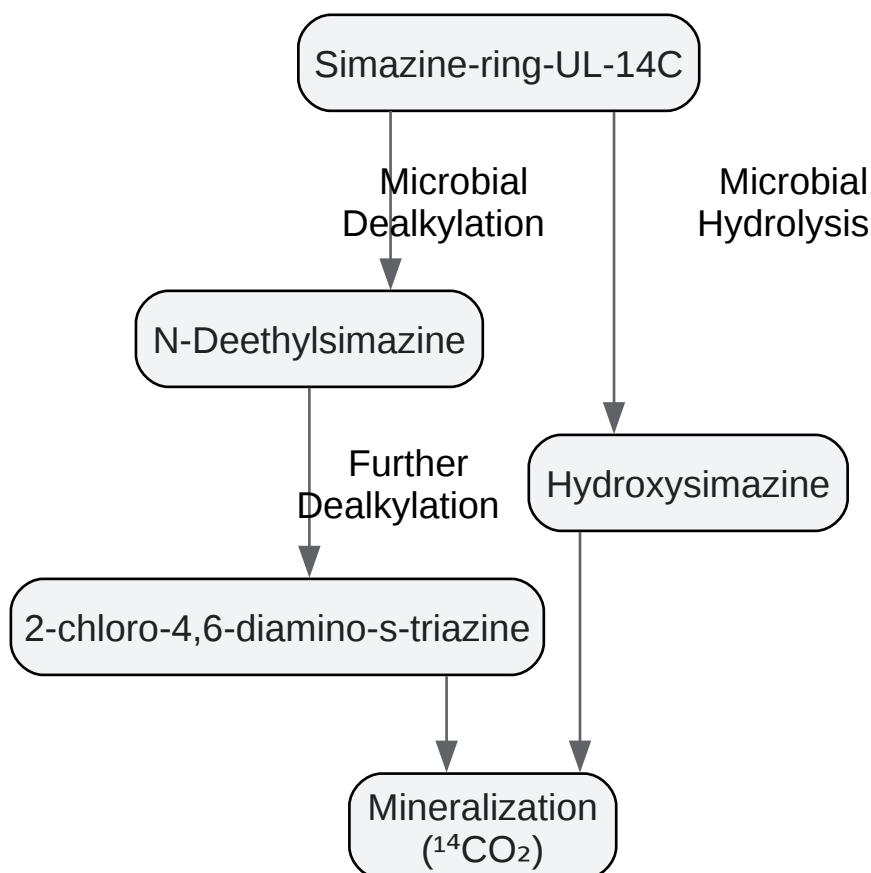
**Figure 1:** Hydrolytic degradation pathway of Simazine.

## Photolytic Stability

Photodegradation can contribute to the dissipation of Simazine in aquatic environments and on soil surfaces. The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The primary photolytic degradation pathway involves the dealkylation of the ethylamino side chains and dechlorination followed by hydroxylation.

## Biodegradation in Soil

Microbial degradation is a significant factor in the dissipation of Simazine from soil. The rate of biodegradation is influenced by soil type, organic matter content, moisture, temperature, and the history of herbicide application. Repeated applications of simazine have been shown to lead to enhanced microbial degradation in some soils<sup>[2]</sup>. The half-life of simazine in soil can range from 32 to 91 days<sup>[3]</sup>. Mineralization of the 14C-ring to 14CO<sub>2</sub> is a key indicator of complete degradation.



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**Figure 2:** Simplified microbial degradation pathway of Simazine in soil.

## Experimental Protocols

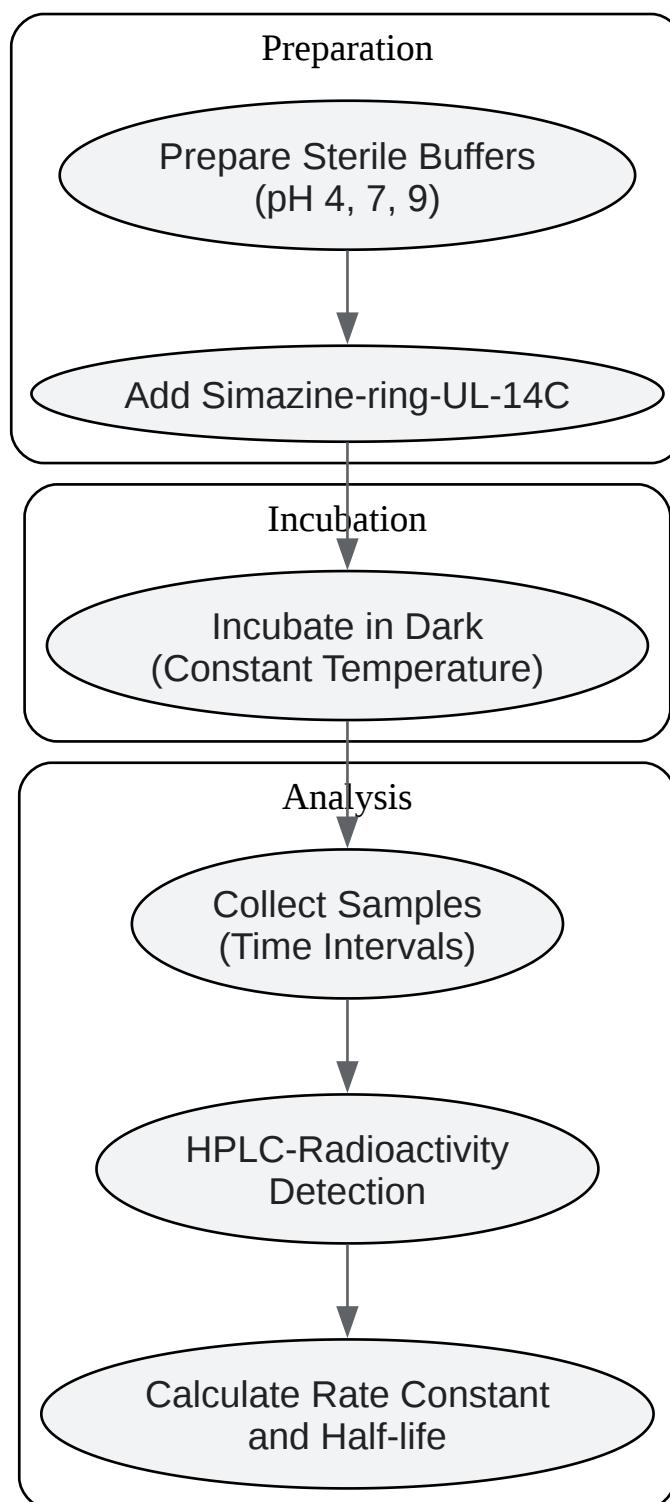
The following sections outline the standardized methodologies for assessing the stability of **Simazine-ring-UL-14C**. These protocols are based on internationally recognized guidelines to ensure data consistency and regulatory acceptance.

### Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of **Simazine-ring-UL-14C** in sterile aqueous buffer solutions at different pH levels.

Methodology:

- Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Add a known concentration of **Simazine-ring-UL-14C** to each buffer solution. The final concentration should be environmentally relevant and not exceed half of its water solubility.
- Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).
- Sampling: At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve.
- Analysis: Analyze the samples for the concentration of the parent **Simazine-ring-UL-14C** and its primary hydrolysis product, hydroxysimazine. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
- Data Analysis: Determine the first-order rate constant and the half-life of hydrolysis at each pH.



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**Figure 3:** Experimental workflow for hydrolysis testing.

## Phototransformation in Water (Adapted from OECD Guideline 316)

This guideline describes a tiered approach to determine the direct photolysis of chemicals in water.

Methodology:

- Tier 1 (Screening):
  - Determine the UV-Vis absorption spectrum of Simazine.
  - If there is significant absorbance at wavelengths greater than 290 nm, proceed to Tier 2.
- Tier 2 (Experimental Study):
  - Test System: Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
  - Test Solutions: Prepare solutions of **Simazine-ring-UL-14C** in sterile, buffered, air-saturated water.
  - Irradiation: Irradiate the test solutions at a constant temperature. Include dark controls to account for abiotic degradation not due to photolysis.
  - Sampling and Analysis: At selected time intervals, analyze samples from both irradiated and dark control solutions for the parent compound and major photoproducts using HPLC with radioactivity detection.
  - Data Analysis: Calculate the photolysis rate constant and the environmental half-life.

## Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This study evaluates the rate and route of degradation of **Simazine-ring-UL-14C** in soil under both aerobic and anaerobic conditions.

Methodology:

- Soil Selection and Characterization: Select and characterize representative agricultural soils (e.g., for texture, organic carbon content, pH, and microbial biomass).
- Test Substance Application: Apply **Simazine-ring-UL-14C** to fresh soil samples at a rate equivalent to the maximum recommended field application rate.
- Incubation:
  - Aerobic: Incubate the treated soil in a flow-through system that allows for the continuous trapping of evolved  $^{14}\text{CO}_2$  and other volatile organics. Maintain optimal moisture and temperature (e.g., 20°C).
  - Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.
- Sampling and Extraction: At various time points, sacrifice replicate soil samples. Extract the soil with appropriate solvents to recover the parent compound and its transformation products.
- Analysis: Analyze the soil extracts and trapping solutions using techniques such as Liquid Scintillation Counting (LSC) for total radioactivity and HPLC or GC-MS for the identification and quantification of Simazine and its metabolites.
- Data Analysis: Determine the degradation kinetics ( $\text{DT}_{50}$  and  $\text{DT}_{90}$  values) for Simazine and major metabolites. Establish a mass balance to account for the distribution of the  $^{14}\text{C}$  label.

## Analytical Methodologies

Accurate quantification of **Simazine-ring-UL-14C** and its metabolites is crucial for stability and fate studies. HPLC and GC-MS are the most common analytical techniques employed.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of Simazine and its more polar metabolites from aqueous and soil extracts.

Typical HPLC Parameters:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Detector: A UV detector set at an appropriate wavelength (e.g., 220 nm) for non-labeled Simazine, coupled with an in-line radioactivity detector for <sup>14</sup>C detection.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-100 µL.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of Simazine, particularly in complex matrices like soil. Derivatization may be necessary for more polar metabolites to improve their volatility and chromatographic behavior.

Typical GC-MS Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector: Splitless injection at a high temperature (e.g., 250°C).
- Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 100°C, ramp to 280°C).
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Sample Preparation for GC-MS (Soil):

- Extraction: Extract the soil sample with a suitable organic solvent (e.g., methanol or acetonitrile) using techniques like sonication or accelerated solvent extraction (ASE).

- Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
- Concentration and Derivatization (if necessary): The cleaned-up extract is concentrated and may be derivatized to improve the volatility of polar metabolites.
- Analysis: Inject the final extract into the GC-MS system.

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## References

- 1. Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis | OECD [oecd.org]
- 2. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 3. oecd.org [oecd.org]
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